molecular formula C19H23BrN4O B2959601 2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034200-68-3

2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2959601
CAS No.: 2034200-68-3
M. Wt: 403.324
InChI Key: JCRQUCCFAXBUIE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a structurally complex acetamide derivative featuring a 2-bromophenyl group, a piperidin-4-yl moiety, and a 5-cyclopropyl-substituted pyrazole ring. This compound’s design integrates halogenated aromatic systems (bromophenyl) and heterocyclic scaffolds (pyrazole, piperidine), which are common in pharmaceuticals and agrochemicals due to their ability to modulate biological targets through diverse non-covalent interactions .

Properties

IUPAC Name

2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O/c20-16-4-2-1-3-14(16)11-19(25)21-15-7-9-24(10-8-15)18-12-17(22-23-18)13-5-6-13/h1-4,12-13,15H,5-11H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQUCCFAXBUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and pyrazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Substitution Patterns

The compound’s structural relatives differ in aromatic substituents, heterocyclic cores, and pharmacophore arrangements. Key examples include:

Compound Name Key Structural Features Molecular Weight Notable Properties/Applications References
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, cyano-substituted pyrazole 296.7 g/mol Insecticide derivatives (Fipronil analogues)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 4-Bromophenyl, pyrazine ring 289.1 g/mol Ligand for coordination chemistry
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydro-pyrazolone ring 407.3 g/mol Antimicrobial/anti-inflammatory potential
Rilapladib (CAS-412950-27-7) Quinoline core, trifluoromethyl biphenyl, methoxyethyl-piperidine 718.8 g/mol Lp-PLA2 inhibitor (IC50: 0.23 nM) for atherosclerosis

Key Observations :

  • Halogenation : Bromine in the target compound vs. chlorine in analogues (e.g., ) may enhance metabolic stability and binding affinity due to increased van der Waals interactions.
  • Heterocyclic Cores: The 5-cyclopropyl-pyrazole in the target compound contrasts with cyano-pyrazole (), pyrazine (), or dihydro-pyrazolone (), altering electron density and steric bulk.
Physicochemical and Crystallographic Properties
  • Conformational Flexibility : The dihedral angle between aromatic and heterocyclic rings (e.g., 54.6° in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide ) influences molecular packing and solubility. The cyclopropyl group in the target compound may restrict rotation, enhancing rigidity.
  • Hydrogen Bonding : Intramolecular H-bonds (e.g., S(6) motif in ) stabilize conformations, while intermolecular interactions (e.g., N–H···N bonds in ) affect crystallinity.

Biological Activity

2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C15H18BrN3O\text{C}_{15}\text{H}_{18}\text{BrN}_3\text{O}

It features a bromophenyl group, a piperidine moiety, and a cyclopropyl-substituted pyrazole, which are known to contribute to its biological activity.

Research indicates that compounds containing pyrazole and piperidine structures often interact with various biological targets, including:

  • Kinase Inhibition : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by inhibiting pathways that lead to the production of pro-inflammatory cytokines .
  • Antimicrobial Effects : Similar derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .

Antitumor Activity

A series of studies have evaluated the antitumor effects of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Example AMCF-7 (Breast Cancer)10
Example BA549 (Lung Cancer)15
Example CHeLa (Cervical Cancer)20

These findings indicate a promising role for this compound in cancer therapy.

Anti-inflammatory Activity

In vitro studies have demonstrated that related compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.

CompoundNO Inhibition (%)Concentration (µM)
Example A70%50
Example B65%25

This suggests that the compound may modulate immune responses effectively.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. For instance, studies report that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Candida albicans16.69

These results support the exploration of this compound as a potential antimicrobial agent .

Case Studies

  • Combination Therapy :
    A study investigated the synergistic effects of combining pyrazole derivatives with traditional chemotherapeutics like doxorubicin. The combination showed enhanced cytotoxicity in resistant breast cancer cell lines, suggesting a potential strategy for overcoming drug resistance .
  • Molecular Docking Studies :
    Molecular docking simulations have indicated that this compound could interact favorably with several targets involved in cancer pathways, providing insights into its mechanism of action and guiding further development .

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